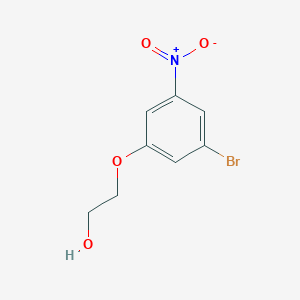
Ethanol, 2-(3-bromo-5-nitrophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(3-bromo-5-nitrophenoxy)- is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenoxy ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(3-bromo-5-nitrophenoxy)- typically involves the reaction of 3-bromo-5-nitrophenol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed for substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
Ethanol, 2-(3-bromo-5-nitrophenoxy)- finds applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2-(3-bromo-5-nitrophenoxy)- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo nucleophilic substitution, leading to the formation of various derivatives. These interactions can modulate biological pathways and molecular functions, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Ethanol, 2-bromo-: Shares the bromine atom but lacks the nitro group, resulting in different reactivity and applications.
Phenol, 3-bromo-5-nitro-: Contains the same phenoxy ring with bromine and nitro groups but lacks the ethanol moiety.
Uniqueness: Ethanol, 2-(3-bromo-5-nitrophenoxy)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and nitro groups, along with the ethanol moiety, allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
62122-64-9 |
|---|---|
Molecular Formula |
C8H8BrNO4 |
Molecular Weight |
262.06 g/mol |
IUPAC Name |
2-(3-bromo-5-nitrophenoxy)ethanol |
InChI |
InChI=1S/C8H8BrNO4/c9-6-3-7(10(12)13)5-8(4-6)14-2-1-11/h3-5,11H,1-2H2 |
InChI Key |
ARWRHVUUTYKJNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCCO)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 4-[3-(3-methylphenyl)-1-oxo-2-propenyl]-](/img/structure/B14537909.png)
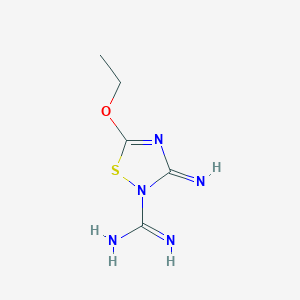
![(Furan-2-yl)[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]methanone](/img/structure/B14537924.png)
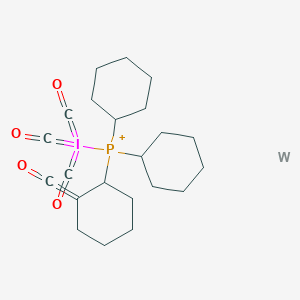
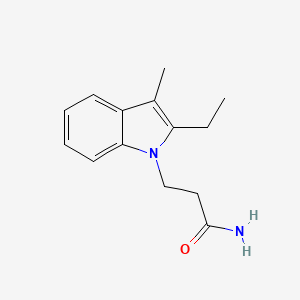
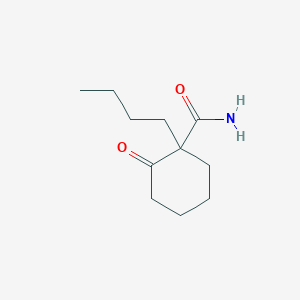
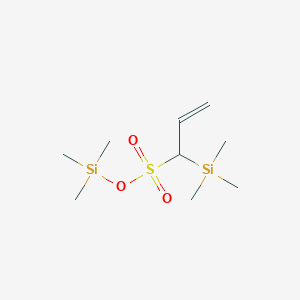
![1-[1-(Phenylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14537957.png)
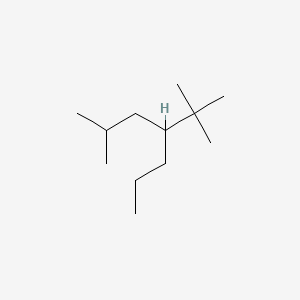
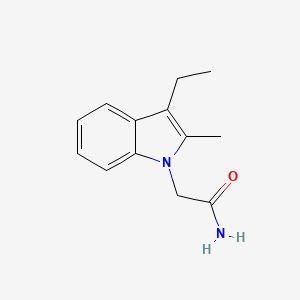
![Diethyl [amino(diethyl)-lambda~5~-phosphanylidene]propanedioate](/img/structure/B14537974.png)
![Indeno[2,1-b]pyran, 2,4-dimethyl-9-(2-naphthalenyl)-3-(phenylmethyl)-](/img/structure/B14538000.png)
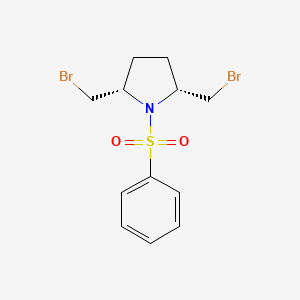
arsanium perchlorate](/img/structure/B14538012.png)
